(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester
(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester
Brand Name:
Vulcanchem
CAS No.:
86499-52-7
VCID:
VC21082227
InChI:
InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1
SMILES:
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N
Molecular Formula:
C14H18N2O3
Molecular Weight:
262.3 g/mol
(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester
CAS No.: 86499-52-7
Cat. No.: VC21082227
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86499-52-7 |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
| Standard InChI | InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1 |
| Standard InChI Key | CRPCSEZDTZRRFH-NSHDSACASA-N |
| Isomeric SMILES | CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N |
| SMILES | CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N |
| Canonical SMILES | CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator